molecular formula C12H17NO3S B11812376 (R)-Pyrrolidin-3-yl2-phenylethanesulfonate

(R)-Pyrrolidin-3-yl2-phenylethanesulfonate

Cat. No.: B11812376
M. Wt: 255.34 g/mol
InChI Key: PPUUDRZVNYTFMQ-GFCCVEGCSA-N
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Description

®-Pyrrolidin-3-yl2-phenylethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyrrolidine ring attached to a phenylethanesulfonate group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-yl2-phenylethanesulfonate typically involves the reaction of ®-pyrrolidine with phenylethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-3-yl2-phenylethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-yl2-phenylethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ®-Pyrrolidin-3-yl2-phenylethanesulfonate is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents.

Medicine

In medicinal chemistry, ®-Pyrrolidin-3-yl2-phenylethanesulfonate is explored for its potential as a drug candidate. Its unique chemical properties and ability to modulate biological pathways make it a promising candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical properties, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-yl2-phenylethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidin-3-yl2-phenylethanesulfonate: The enantiomer of ®-Pyrrolidin-3-yl2-phenylethanesulfonate, which may exhibit different biological activities due to its opposite chirality.

    Pyrrolidin-3-yl2-phenylethanesulfonate: The racemic mixture containing both ®- and (S)-enantiomers.

    Phenylethanesulfonate derivatives: Compounds with similar sulfonate groups but different substituents on the phenyl ring.

Uniqueness

®-Pyrrolidin-3-yl2-phenylethanesulfonate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] 2-phenylethanesulfonate

InChI

InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m1/s1

InChI Key

PPUUDRZVNYTFMQ-GFCCVEGCSA-N

Isomeric SMILES

C1CNC[C@@H]1OS(=O)(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

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